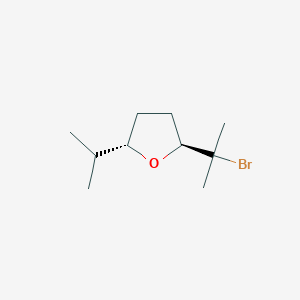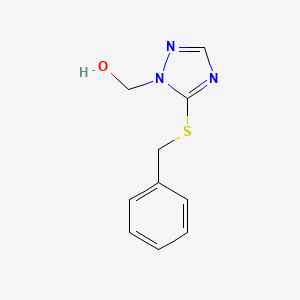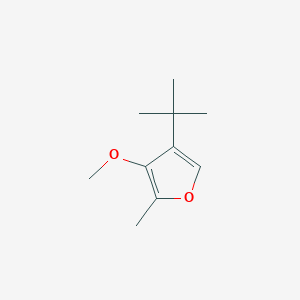
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is a synthetic organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran typically involves the bromination of a suitable precursor. One common method is the bromination of a furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide (NBS) in solvents like chloroform (CHCl₃) or dimethylformamide (DMF) . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohols, while oxidation can produce ketones or aldehydes.
Applications De Recherche Scientifique
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran involves its interaction with molecular targets through its bromine and isopropyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the tetrahydrofuran ring.
5-Isopropyl-2-methyltetrahydrofuran: Similar but without the bromine atom.
2-Bromo-5-isopropyltetrahydrofuran: Similar but with different substitution patterns.
Uniqueness
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is unique due to the combination of its bromine and isopropyl groups attached to a tetrahydrofuran ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
(2S,5S)-2-(2-bromopropan-2-yl)-5-propan-2-yloxolane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8-5-6-9(12-8)10(3,4)11/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
ZWMYAZAOUBNEOK-IUCAKERBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H](O1)C(C)(C)Br |
SMILES canonique |
CC(C)C1CCC(O1)C(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)

![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/no-structure.png)

![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)


![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)
